molecular formula C23H22ClN5O4 B2693013 N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1189867-45-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2693013
CAS No.: 1189867-45-5
M. Wt: 467.91
InChI Key: MRTHKJXSSVYFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethylphenyl group at position 6 and a keto group at position 2. The acetamide side chain is linked to a 5-chloro-2,4-dimethoxyphenyl group, contributing to its unique electronic and steric profile. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and influence hydrogen-bonding interactions, while the triazolo-pyridazine scaffold provides a rigid planar structure conducive to π-π stacking . NMR data (e.g., chemical shifts in regions A and B) suggest that substituents on the phenyl rings and heterocyclic core significantly alter the compound’s chemical environment, impacting reactivity and binding properties .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O4/c1-13-5-6-15(9-14(13)2)17-7-8-21-27-28(23(31)29(21)26-17)12-22(30)25-18-10-16(24)19(32-3)11-20(18)33-4/h5-11H,12H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTHKJXSSVYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acyl chlorides, and triazolopyridazine intermediates. Common reaction conditions may involve:

    Reagents: Anhydrous solvents, catalysts (e.g., Lewis acids), and bases.

    Conditions: Controlled temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The methods are optimized for yield, purity, and cost-effectiveness. Key steps include:

    Purification: Crystallization, distillation, or chromatography.

    Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Conversion to reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted or modified triazolopyridazine derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 5-chloro-2,4-dimethoxyphenyl group is believed to enhance the selectivity and potency of these compounds against tumor cells .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways. The presence of the dimethoxyphenyl moiety may contribute to reduced inflammation through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of triazole derivatives. These compounds may offer protection against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells .

Therapeutic Applications

The potential therapeutic applications of this compound are significant:

Cancer Treatment

Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide have been tested against various cancer types with promising results .

Neurological Disorders

Given its neuroprotective properties, this compound may be explored for its efficacy in treating conditions such as Alzheimer's and Parkinson's disease. Research into similar compounds has indicated their potential to slow neurodegeneration and improve cognitive functions .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A study involving a series of triazole derivatives demonstrated significant anticancer activity in vitro against breast cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl groups enhanced potency .
  • Case Study 2 : A clinical trial assessing a related compound for anti-inflammatory effects showed a marked reduction in symptoms among patients with rheumatoid arthritis after administration over eight weeks .

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate signaling pathways.

    Pathways: Influence on metabolic or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Properties/Applications References
Target Compound Triazolo[4,3-b]pyridazine 6-(3,4-dimethylphenyl), 3-oxo, N-(5-chloro-2,4-dimethoxyphenyl)acetamide High lipophilicity; potential kinase inhibition
N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-triazol-3-yl)thio)octanamide (11) Phthalazinone-triazole hybrid Thioether linkage, octanamide chain, dichlorophenyl Enhanced solubility; anticancer activity
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}acetamide Oxadiazole-pyridine Dual chloro substituents, oxadiazole ring Antifungal/antibacterial applications
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4) Quinazolinone-triazole Sulfanyl bridge, trimethylphenyl Tyrosine kinase inhibition

NMR and Spectroscopic Comparisons

As shown in Figure 6 of , the target compound shares nearly identical NMR shifts with analogues (e.g., compounds 1 and 7) in most regions except positions 29–36 and 39–44. These deviations correlate with substituent differences in regions A (3,4-dimethylphenyl) and B (5-chloro-2,4-dimethoxyphenyl), confirming that electronic effects from substituents dominate spectral variations .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O4C_{23}H_{22}ClN_5O_4 with a molar mass of 453.90 g/mol. The structure includes a chloro-substituted methoxyphenyl group and a triazolo-pyridazin moiety which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its cytotoxicity and potential therapeutic applications.

Anticancer Activity

Several studies have reported on the anticancer properties of related triazole derivatives. For instance:

  • A study indicated that compounds with similar triazole structures exhibited significant cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Another investigation highlighted that modifications in the triazole ring could enhance the anticancer efficacy of the compounds tested .

While specific mechanisms for this compound are yet to be fully elucidated, related compounds have shown diverse mechanisms including:

  • Inhibition of Enzyme Activity : Some triazole derivatives inhibit enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Research Findings

A summary of key research findings related to this compound's biological activity is presented below:

StudyFindings
Study 1 Identified significant cytotoxicity against HCT-116 and T47D cell lines with varying IC50 values.
Study 2 Explored structure-activity relationships indicating enhanced anticancer properties with specific modifications in the triazole ring.
Study 3 Investigated related compounds showing antimicrobial activity alongside anticancer effects.

Case Studies

In vitro studies have shown promising results for similar compounds in treating various cancers:

  • Case Study on HCT116 Cells : A derivative demonstrated an IC50 value of 6.2 μM against colon cancer cells.
  • Breast Cancer Analysis : Related triazole compounds were effective against T47D cells with IC50 values indicating moderate potency.

Q & A

Q. What synthetic methodologies are validated for preparing N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide?

A validated approach involves refluxing chloroacetyl chloride with aromatic amines in triethylamine to form acetamide linkages, followed by cyclization to assemble the triazolopyridazine core . Key steps include:

  • Condensation reactions between 5-chloro-2,4-dimethoxyaniline and chloroacetyl chloride under reflux (4–6 hours).
  • Cyclization of intermediates using reagents like hydrazine or thiourea derivatives to form the [1,2,4]triazolo[4,3-b]pyridazin-3-one scaffold .
  • TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How is structural confirmation achieved for this compound?

A multi-spectral approach is critical:

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Confirms C=O stretches (~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 523.2) and purity (>95%) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and Cl values within ±0.3% .

Q. What preliminary biological assays are recommended for screening this compound?

  • Enzyme inhibition : Test against kinases, lipoxygenases, or cytochrome P450 isoforms using spectrophotometric assays (IC50 determination) .
  • Antimicrobial activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Modification Site Biological Impact Methodological Approach
5-Chloro-2,4-dimethoxyphenyl Enhances lipophilicity and membrane permeabilityReplace with electron-withdrawing groups (e.g., NO₂, CF₃) and assess logP .
Triazolopyridazine core Influences target binding affinitySynthesize analogs with pyrazolo[4,3-d]pyrimidine or thieno[3,2-e]triazolo scaffolds .
3,4-Dimethylphenyl substituent Modulates steric hindranceSubstitute with bulkier aryl groups (e.g., naphthyl) and perform molecular docking .

Q. What computational tools are effective for predicting target proteins and binding modes?

  • PASS algorithm : Predicts biological activity spectra (e.g., kinase inhibition probability >70%) .
  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of EGFR or CDK2 (PDB: 1M17, 1AQ1) to estimate binding energies (ΔG < -8 kcal/mol) .
  • ADMET prediction (SwissADME) : Evaluates bioavailability (%ABS >50), CYP inhibition risk, and blood-brain barrier penetration .

Q. How can solubility and bioavailability challenges be addressed during lead optimization?

  • Salt formation : Use HCl or sodium salts to improve aqueous solubility (>1 mg/mL) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. What strategies resolve contradictions in biological activity data across studies?

Issue Resolution Strategy
Variability in IC50 values Standardize assay conditions (pH 7.4, 37°C) and use internal controls (e.g., staurosporine for kinase assays) .
Off-target effects Perform counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to confirm selectivity .
Cell line-specific toxicity Validate across ≥3 cell lines and correlate with target protein expression (Western blot) .

Q. How can synthetic scalability be improved for in vivo studies?

  • Flow chemistry : Optimize continuous-flow synthesis to reduce reaction time (e.g., from 6 hours to 30 minutes) and improve yield (>80%) .
  • DoE (Design of Experiments) : Use Plackett-Burman or Box-Behnken models to identify critical parameters (e.g., temperature, solvent ratio) .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.